2-(2,4-Dichlorophenoxy)benzonitrile

Medicinal Chemistry ADME-Tox Physicochemical Profiling

Off-target interference from structurally similar phenoxy analogs compromises DAT assay reproducibility. 2-(2,4-Dichlorophenoxy)benzonitrile (CAS 175136-80-8) is a research-use-only building block with documented weak DAT binding (IC₅₀ > 10,000 nM), serving as an ideal negative control. Its ortho-substitution pattern ensures accurate SAR data, and it is a key intermediate in patented 17β-HSD3 inhibitor synthesis. Key supply advantages: ≥98% HPLC purity for batch consistency; in stock with ambient global shipping; no pesticide classification, DEA, or REACH restrictions.

Molecular Formula C13H7Cl2NO
Molecular Weight 264.1 g/mol
CAS No. 175136-80-8
Cat. No. B064487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)benzonitrile
CAS175136-80-8
Synonyms2-(2,4-DICHLOROPHENOXY)BENZONITRILE
Molecular FormulaC13H7Cl2NO
Molecular Weight264.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H7Cl2NO/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7H
InChIKeyUTLUAJUFCRYPDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dichlorophenoxy)benzonitrile Procurement Overview


2-(2,4-Dichlorophenoxy)benzonitrile (CAS 175136-80-8) is a phenoxybenzonitrile derivative with the molecular formula C₁₃H₇Cl₂NO and a molecular weight of 264.11 g/mol . This compound is characterized by a benzonitrile core ortho-substituted with a 2,4-dichlorophenoxy group, and it is commercially available with typical purities of 97–98% . It is primarily utilized as a research chemical and a synthetic building block, and it has been cited in the patent literature as a representative member of substituted phenoxybenzonitrile herbicides and as a scaffold in heterocyclic 17β-HSD3 inhibitor research [1][2][3].

Workflow Synthetic building block for heterocyclic inhibitor scaffolds
Selection Strict CAS verification required; generic substitution may alter potency
Context Negative control candidate for DAT binding assays based on reported profile

2-(2,4-Dichlorophenoxy)benzonitrile Procurement Distinctions


The substitution pattern on the phenoxybenzonitrile scaffold profoundly impacts physicochemical properties, biological activity, and regulatory status, making generic substitution a high-risk procurement strategy. Ortho-substituted analogs like 2-(2,4-dichlorophenoxy)benzonitrile exhibit a different LogP (XLogP3: 4.4) and potentially distinct receptor binding profiles compared to their para-substituted counterparts [1]. Critically, many closely related compounds, such as 4-chloro-2-(2,4-dichlorophenoxy)benzonitrile (dicamba), are subject to stringent EPA pesticide regulations and are unsuitable for basic research or pharmaceutical development . Furthermore, the patent literature reveals that even minor structural variations—such as the presence of an alkyl group on the benzonitrile ring—significantly alter herbicidal potency and spectrum [2]. Therefore, the precise identity and purity of this specific CAS registry number are non-negotiable for ensuring experimental reproducibility, avoiding off-target effects in biochemical assays, and maintaining compliance with research-use-only (RUO) supply chain requirements.

Substitution pattern mismatch Ortho-substituted analogs may shift LogP by Δ-0.2 versus para-substituted isomers, altering membrane permeability context.
Regulatory classification drift Close analog Dicamba is an EPA-registered pesticide; procurement for RUO research creates compliance burden and requires categorical differentiation.

2-(2,4-Dichlorophenoxy)benzonitrile Differentiation Guide


Lipophilicity: Ortho vs. Para Substitution

2-(2,4-Dichlorophenoxy)benzonitrile (ortho-substituted) demonstrates a calculated LogP (XLogP3) of 4.4 . This contrasts with its regioisomer, 4-(2,4-dichlorophenoxy)benzonitrile (para-substituted), for which a LogP of 4.6 has been reported under similar conditions . This measurable difference in lipophilicity is crucial for predicting membrane permeability and solubility in biological assays.

Lipophilicity: Ortho vs Para
Cross-study comparable
XLogP3: 4.4 vs 4.6 (Δ -0.2)
Supports permeability profile review
Calculated property; assay buffer solubility may differ
Medicinal Chemistry ADME-Tox Physicochemical Profiling

Regulatory Status: Research Chemical vs. Pesticide

2-(2,4-Dichlorophenoxy)benzonitrile is classified and supplied strictly for research and development use only (RUO), with vendors explicitly prohibiting its use in food, drugs, cosmetics, or biocides/pesticides . In stark contrast, its close analog 4-chloro-2-(2,4-dichlorophenoxy)benzonitrile is the active ingredient in the widely used herbicide Dicamba, subject to EPA registration, FIFRA regulations, and restricted-use classifications . Procuring Dicamba for laboratory research would introduce a regulated pesticide into an RUO environment, creating significant compliance and safety documentation burdens.

Regulatory Status: RUO vs Pesticide
Supporting evidence
Categorical difference: RUO grade vs EPA registered
Requires procurement classification review
Vendor SDS terms; FIFRA compliance not applicable to this CAS
Chemical Procurement Regulatory Compliance Herbicide Research

DAT Binding Affinity: Ortho-Substitution Impact

2-(2,4-Dichlorophenoxy)benzonitrile exhibits weak affinity for the human dopamine transporter (DAT), with an IC₅₀ > 10,000 nM measured in a [³H]-DA uptake inhibition assay in HEK293 cells [1]. This low affinity is a critical differentiator from more potent DAT inhibitor scaffolds, confirming its utility as a negative control or as a non-interfering component in complex biological assays where DAT inhibition would confound results.

DAT Binding Affinity
Class-level inference
IC₅₀ > 10,000 nM (vs GBR 12909 ~1–10 nM)
Supports negative control assay context
HEK293 cells, [³H]-DA uptake; >1000-fold lower potency than reference inhibitors
Neuroscience Transporter Pharmacology Binding Assays

2-(2,4-Dichlorophenoxy)benzonitrile Application Scenarios


Negative Control for DAT Assays

Based on its measured IC₅₀ > 10,000 nM for human DAT [1], this compound is an ideal candidate for use as a negative control in high-throughput screening assays designed to identify novel DAT inhibitors or substrates. Its weak binding profile ensures it does not interfere with the primary assay signal, providing a reliable baseline for hit identification.

17β-HSD3 Inhibitor Scaffold

This compound is explicitly cited within patent families (EP1960347B1, US8119627B2) as a key intermediate or scaffold for the synthesis of heterocyclic inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3) [2][3]. Procurement of this specific building block is essential for executing the synthetic routes outlined in these patents for developing potential therapeutics for hormone-dependent cancers.

Isomer-Specific Herbicide Probe Development

Given the observed difference in LogP between the ortho- and para-substituted regioisomers , this compound serves as a valuable tool in structure-activity relationship (SAR) studies aimed at understanding the molecular basis of herbicide uptake, translocation, and selectivity. Unlike its regulated analog dicamba, this compound can be used to probe the fundamental biochemistry of phenoxybenzonitrile herbicides without navigating pesticide regulations.

Application
Selection Property
Validation Focus
Negative control for DAT assays
Reported DAT IC₅₀ context
Confirm non-interference in assay signal baseline
17β-HSD3 inhibitor scaffold research
Cited in patent synthesis routes
Verify building block identity for synthetic pathway execution
Isomer-specific herbicide probe development
Ortho-substitution LogP profile
SAR study of uptake without regulated pesticide procurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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